3,5-Dibromo-2,6-dimethylpyridine
Overview
Description
3,5-Dibromo-2,6-dimethylpyridine: is a heterocyclic organic compound with the molecular formula C₇H₇Br₂N . It is a derivative of pyridine, where two bromine atoms are substituted at the 3rd and 5th positions, and two methyl groups are substituted at the 2nd and 6th positions. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .
Biochemical Analysis
Biochemical Properties
It is known that brominated pyridines can participate in various types of reactions, including Suzuki–Miyaura coupling . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide, catalyzed by a palladium(II) complex . The 3,5-Dibromo-2,6-dimethylpyridine could potentially interact with various enzymes and proteins in this process .
Molecular Mechanism
In the context of Suzuki–Miyaura coupling, it could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
Brominated pyridines can potentially interact with various enzymes and cofactors in metabolic pathways .
Transport and Distribution
It is known that many small molecules can passively diffuse across cell membranes or be actively transported by specific transporters .
Subcellular Localization
Many small molecules can freely diffuse throughout the cell, while others may be directed to specific compartments or organelles based on their chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dibromo-2,6-dimethylpyridine can be synthesized through several methods. One common method involves the bromination of 2,6-dimethylpyridine using bromine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the 3rd and 5th positions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-2,6-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction often uses palladium catalysts and boronic acids under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.
Coupling Products: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Scientific Research Applications
3,5-Dibromo-2,6-dimethylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-dibromo-2,6-dimethylpyridine involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and the pyridine ring. These features allow it to act as a versatile intermediate in organic synthesis, facilitating the formation of new chemical bonds and functional groups. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
2,6-Dibromo-3,5-dimethylpyridine: Similar in structure but with bromine atoms at different positions.
2,3-Dibromo-5,6-dimethylpyridine: Another isomer with different substitution patterns.
Uniqueness: 3,5-Dibromo-2,6-dimethylpyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. This makes it particularly valuable in certain synthetic applications where selective reactivity is required .
Properties
IUPAC Name |
3,5-dibromo-2,6-dimethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c1-4-6(8)3-7(9)5(2)10-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOFYKSVKNMNGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)C)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355770 | |
Record name | 3,5-dibromo-2,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3430-34-0 | |
Record name | 3,5-Dibromo-2,6-dimethylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3430-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-dibromo-2,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3,5-dibromo-2,6-dimethylpyridine in the context of the research paper?
A1: The paper highlights the use of this compound as a key starting material in the synthesis of various 3,5-diarylsubstituted 2,6-dimethylpyridines []. These synthesized pyridines hold forensic significance. The dibromo compound acts as a scaffold, allowing for the introduction of diverse aryl groups through Suzuki cross-coupling reactions.
Q2: Can you elaborate on the Suzuki cross-coupling reaction involving this compound as described in the research?
A2: The research utilizes a Suzuki cross-coupling reaction, employing this compound and a range of ring-substituted phenylboronic acids []. This reaction facilitates the replacement of the bromine atoms with the desired aryl groups, leading to the formation of diversely substituted pyridines.
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